N-(1,3-benzothiazol-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a condensation reaction with an appropriate benzaldehyde derivative.
Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the benzothiazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-HYDROXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-CHLOROPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-NITROPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is unique due to the presence of the 4-methoxyphenyl group, which can impart specific biological and chemical properties. This makes it distinct from other similar compounds and can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-6-12(7-9-13)10-18-23-11-16(21)20-17-19-14-4-2-3-5-15(14)24-17/h2-10H,11H2,1H3,(H,19,20,21)/b18-10+ |
InChI Key |
IBNMIEKKKSTZGW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.